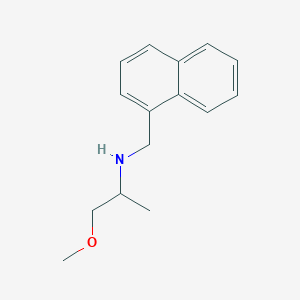

1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine

Übersicht

Beschreibung

1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine is a chemical compound with the molecular formula C15H19NO. It is known for its unique structure, which includes a naphthylmethyl group and a methoxy group attached to an amine. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine typically involves the reaction of 1-naphthylmethylamine with 2-methoxy-1-methylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while reduction may produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Building Block for Organic Synthesis

- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique methoxy and naphthylmethyl groups allow for selective chemical reactions, making it an essential component in developing new compounds.

Reactivity Studies

- The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation : Can yield naphthylmethyl ketones.

- Reduction : May produce secondary amines using reducing agents like lithium aluminum hydride.

- Substitution : The methoxy group can be replaced with other functional groups under specific conditions.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Naphthylmethyl ketones | Potassium permanganate, chromium trioxide |

| Reduction | Secondary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | New derivatives | Halogens, nucleophiles |

Biological Research Applications

Potential Biological Activity

- Research indicates that 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine may interact with various biological targets, potentially modulating receptor activity or enzyme function. This interaction could lead to significant biological effects, warranting further investigation into its pharmacological properties.

Case Study: Receptor Binding Assays

- A study explored the binding affinity of this compound to serotonin receptors, revealing that it may exhibit selective binding characteristics that could be leveraged for therapeutic applications in mood disorders.

Medicinal Applications

Therapeutic Potential

- The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have applications in treating neurological conditions due to its interaction with neurotransmitter systems.

Drug Development Precursor

- As a precursor in drug development, this compound can be modified to create novel pharmacological agents. Its unique structure provides a template for creating derivatives with enhanced efficacy or reduced side effects.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance coatings and adhesives due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Methoxyethyl)(1-naphthylmethyl)amine

- (2-Methoxy-1-methylethyl)(2-methylbenzyl)amine

Uniqueness

1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthylmethyl group and a methoxy group makes it particularly interesting for various research applications.

Biologische Aktivität

1-Methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine is a compound of considerable interest due to its unique structural features, which confer distinct chemical and biological properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a naphthalene moiety, which contribute to its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. For instance, the compound has been shown to inhibit certain transporters involved in nucleoside uptake, which is critical for cellular metabolism and proliferation .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition with minimal inhibitory concentration (MIC) values comparable to established antibiotics.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Candida albicans | 0.0048 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also shown potential in anti-inflammatory applications. It inhibits the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. In vitro studies demonstrated that this compound can significantly reduce PGE2 levels in rat mesangial cells, with effective concentrations ranging from 118 nM to 177 nM . This activity positions the compound as a potential therapeutic agent for inflammatory diseases.

Study on Antimicrobial Effects

In a recent study evaluating the antimicrobial effects of various synthesized alkaloids, this compound was included among the compounds tested for its efficacy against Gram-positive and Gram-negative bacteria. The results indicated robust antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within hours of exposure .

Study on Anti-inflammatory Properties

Another significant study focused on the anti-inflammatory properties of the compound revealed that it effectively suppressed cytokine-stimulated PGE2 generation in vitro. The findings highlighted its potential as an anti-inflammatory agent superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Eigenschaften

IUPAC Name |

1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-12(11-17-2)16-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12,16H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIUGZHCULIPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386098 | |

| Record name | (2-methoxy-1-methylethyl)(1-naphthylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-73-8 | |

| Record name | (2-methoxy-1-methylethyl)(1-naphthylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.